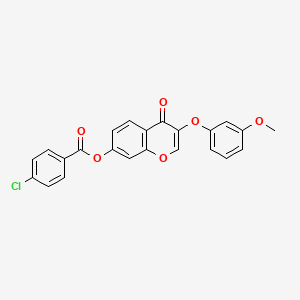

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Description

The compound 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 3-position with a 3-methoxyphenoxy group and at the 7-position with a 4-chlorobenzoyloxy moiety. Its molecular formula is C23H15ClO6, with a molecular weight of 422.82 g/mol. Key structural features include:

- A meta-methoxy group on the phenoxy substituent at position 2.

- A para-chloro substituent on the benzoate ester at position 5. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive flavonoids and coumarins, which often exhibit neuroprotective, anti-inflammatory, or enzyme-inhibitory properties .

Properties

Molecular Formula |

C23H15ClO6 |

|---|---|

Molecular Weight |

422.8 g/mol |

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-chlorobenzoate |

InChI |

InChI=1S/C23H15ClO6/c1-27-16-3-2-4-17(11-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-5-7-15(24)8-6-14/h2-13H,1H3 |

InChI Key |

RLUFWSNDJYPXFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-methoxyphenol and 4-chlorobenzoic acid, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

Substitution: The chlorine atom in the 4-chlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a chromanol derivative.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has potential as a probe for studying enzyme-substrate interactions due to its unique structural features.

Medicine: Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound may also interact with antioxidant pathways, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of flavonoid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:

Key Observations:

Substituent Position: Para-substituted analogues (e.g., 4-methoxy or 4-chloro) generally exhibit higher metabolic stability but may reduce target binding due to steric effects.

Methoxy groups improve water solubility and hydrogen-bonding capacity, critical for CNS drug candidates .

Pharmacokinetic and Toxicity Profiles

Insights:

- The target compound’s 4-chlorobenzoate group may enhance BBB permeation compared to methylbenzoate analogues but requires toxicity validation.

- All analogues comply with Lipinski’s rule (MW <500, LogP <5, H-bond donors <5, acceptors <10), ensuring oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.